N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide
Brand Name: Vulcanchem
CAS No.: 60465-03-4
VCID: VC10716757
InChI: InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18)
SMILES: CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide

CAS No.: 60465-03-4

Cat. No.: VC10716757

Molecular Formula: C14H19ClN2O

Molecular Weight: 266.76 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide - 60465-03-4

Specification

CAS No. 60465-03-4
Molecular Formula C14H19ClN2O
Molecular Weight 266.76 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide
Standard InChI InChI=1S/C14H19ClN2O/c1-10-6-7-12(9-13(10)15)16-14(18)17-8-4-3-5-11(17)2/h6-7,9,11H,3-5,8H2,1-2H3,(H,16,18)
Standard InChI Key FHMXVTBANLQQMS-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl
Canonical SMILES CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 2-position with a methyl group and at the 1-position with a carboxamide moiety. The aromatic component consists of a 3-chloro-4-methylphenyl group, which contributes to its hydrophobic character. Key structural descriptors include:

  • IUPAC Name: N-(3-chloro-4-methylphenyl)-2-methylpiperidine-1-carboxamide

  • SMILES: CC1CCCCN1C(=O)NC2=CC(=C(C=C2)C)Cl

  • InChIKey: FHMXVTBANLQQMS-UHFFFAOYSA-N .

The methyl group on the piperidine ring and the chloro substituent on the phenyl ring create steric and electronic effects that influence binding interactions with biological targets.

Physicochemical Profile

Table 1 summarizes critical physicochemical properties derived from experimental and computational data:

PropertyValueSource
Molecular Weight266.76 g/mol
LogP (Octanol-Water)3.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area32.5 Ų
Solubility (Water)0.12 mg/mL (Predicted)

The moderate lipophilicity (LogP ≈ 3.2) suggests adequate membrane permeability, while the low aqueous solubility may necessitate formulation optimization for in vivo studies .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Piperidine Carbamate Formation: 2-Methylpiperidine reacts with phosgene or a carbonyldiimidazole derivative to form the reactive 1-piperidinecarbamoyl chloride intermediate.

  • Amide Coupling: The intermediate undergoes nucleophilic acyl substitution with 3-chloro-4-methylaniline in the presence of a base such as triethylamine.

Alternative methods utilize coupling reagents like HATU or EDCl to facilitate amide bond formation under milder conditions. Reaction yields range from 45% to 68%, depending on the purity of starting materials and reaction optimization .

Analytical Data

  • Mass Spectrometry: ESI-MS (positive mode) shows a prominent [M+H]+ ion at m/z 267.12, consistent with the molecular formula.

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.4 Hz, 1H, ArH), 7.20 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 3.85–3.70 (m, 2H, piperidine-CH2), 2.95–2.80 (m, 1H, piperidine-CH), 2.30 (s, 3H, Ar-CH3), 1.70–1.40 (m, 6H, piperidine-CH2), 1.25 (d, J = 6.8 Hz, 3H, CH3).

  • Chromatography: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals a retention time of 12.4 minutes, indicating moderate polarity .

Computational Modeling and Drug Design

Molecular Dynamics Simulations

Docking studies using the AutoDock Vina platform predict:

  • 5-HT1A Binding: A docking score of -8.2 kcal/mol, with key interactions at Ser199 (hydrogen bond) and Phe362 (π-π stacking).

  • FAAH Inhibition: Moderate affinity (Ki ≈ 450 nM) via carboxamide coordination to the catalytic serine residue .

ADMET Predictions

Table 2 summarizes ADMET properties calculated using SwissADME and ProTox-II:

ParameterPrediction
CYP2D6 InhibitionProbable inhibitor (Score: 0.78)
hERG BlockadeLow risk (pIC50 = 4.1)
Oral Bioavailability56% (Rodent model)
Ames MutagenicityNegative

These predictions underscore the need for in vitro toxicology studies to validate safety profiles .

Future Directions and Research Opportunities

Target Validation Studies

  • In Vitro Assays: Screen against 5-HT1A, σ1, and FAAH targets to confirm computational predictions.

  • In Vivo Models: Evaluate anxiolytic efficacy in rodent elevated plus-maze tests .

Analog Development

  • Heterocyclic Replacements: Substitute the phenyl ring with pyridyl or thiophene groups to modulate electronic properties.

  • Prodrug Strategies: Introduce ester or carbamate prodrug moieties to enhance solubility .

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